molecular formula C6H12Na2O6S4 B1583327 1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt CAS No. 27206-35-5

1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt

Cat. No. B1583327
CAS RN: 27206-35-5
M. Wt: 354.4 g/mol
InChI Key: WIYCQLLGDNXIBA-UHFFFAOYSA-L
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Description

“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” is also known as “3,3’-Dithiobis-1-Propanesulfonic Acid Disodium Salt”. It has a molecular formula of C6H12Na2O6S4 and a molecular weight of 354.4 . It is a brightening agent used for copper electroplating .


Molecular Structure Analysis

The molecular structure of “1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” is represented by the SMILES notation: [Na+].[Na+].[O-]S(=O)(=O)CCCSSCCCS(=O)(=O)[O-] .


Physical And Chemical Properties Analysis

“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” appears as a white to almost white powder or crystal . It is soluble in water . The density is 1.575 at 20°C . The boiling point is 237.5°C at 760 mmHg, and the flash point is 88.4°C .

Scientific Research Applications

Copper Electrodeposition

Bis-(sodium sulfopropyl)-disulfide: is utilized as an accelerator in copper electrodeposition processes . It plays a crucial role in the leveler-accelerator interactions at the interface during electroplating. The compound’s presence can influence the potential changes from inhibition of levelers, affecting the plating uniformity and quality. This is particularly important in the manufacturing of printed circuit boards (PCBs) and integrated circuits (ICs).

Microvia Filling in PCBs

The compound’s variations, such as bis-(sodium sulfohexyl)-disulfide and bis-(sodium sulfoethyl)-disulfide , have been studied for their alkyl chain lengths’ effects on microvia filling performance in copper superconformal electroplating . This is vital for achieving reliable electrical connections in high-density electronic devices.

Analytical Chemistry

In analytical chemistry, Bis-(sodium sulfopropyl)-disulfide is a subject of interest for its quantification in complex chemical matrices, such as acidic copper plating baths. Its analysis is challenging due to the presence of other organic additives and decomposition products, making it a significant compound for study in ion-pair chromatography .

Polymer Production

As a crosslinking agent, Bis-(sodium sulfopropyl)-disulfide is used in polymer production. It helps in forming disulfide bridges between polymer chains, enhancing the material’s strength and durability. This application is crucial in creating various industrial and consumer products .

Surfactant in Detergent Formulation

The compound serves as a surfactant in the formulation of detergents. Its molecular structure allows it to reduce surface tension, improving the cleaning properties of detergents and making it a valuable component in the industry .

Brightening Agent in Electroplating

It is also employed as a brightening agent in copper electroplating, contributing to the aesthetic and functional qualities of the metal surface. The brightening effect is essential for decorative purposes and in applications where surface smoothness affects performance .

Research and Development

Bis-(sodium sulfopropyl)-disulfide: is restricted to research and development use under the supervision of technically qualified individuals. This highlights its importance in experimental applications and the development of new technologies .

Safety and Handling in Industrial Use

The compound’s safety and handling information is critical for its industrial use. It requires specific precautions due to its potential skin and eye irritation properties, and respiratory system toxicity. Proper handling ensures safe use in various applications .

Safety and Hazards

“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with the skin . Contaminated work clothing should not be allowed out of the workplace .

Mechanism of Action

Target of Action

Bis-(sodium sulfopropyl)-disulfide, also known as 1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt or disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate, is primarily used as an accelerator in copper electroplating . Its primary targets are the copper ions present in the electrolyte solution . The role of Bis-(sodium sulfopropyl)-disulfide is to enhance copper deposition at the microvia bottom and suppress copper reduction at the board surface .

Mode of Action

Bis-(sodium sulfopropyl)-disulfide interacts with its targets (copper ions) by forming a complex that enhances copper deposition . This interaction leads to changes in the electrochemical properties of the solution, resulting in a more efficient copper plating process .

Biochemical Pathways

It is known that the compound plays a crucial role in the copper electroplating process . The presence of Bis-(sodium sulfopropyl)-disulfide in the electrolyte solution leads to enhanced copper deposition and suppressed copper reduction, affecting the overall efficiency of the copper plating process .

Pharmacokinetics

In the context of copper electroplating, the compound’s bioavailability is determined by its concentration in the electrolyte solution .

Result of Action

The molecular and cellular effects of Bis-(sodium sulfopropyl)-disulfide’s action are observed in the copper electroplating process. The presence of Bis-(sodium sulfopropyl)-disulfide in the electrolyte solution leads to enhanced copper deposition and suppressed copper reduction . This results in a more efficient and effective copper plating process .

Action Environment

The action, efficacy, and stability of Bis-(sodium sulfopropyl)-disulfide are influenced by various environmental factors. For instance, the presence of other ions in the electrolyte solution, such as chloride ions, can affect the compound’s performance . Additionally, the pH, temperature, and concentration of the electrolyte solution can also impact the effectiveness of Bis-(sodium sulfopropyl)-disulfide .

properties

IUPAC Name

disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S4.2Na/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYCQLLGDNXIBA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889695
Record name 1-Propanesulfonic acid, 3,3'-dithiobis-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt

CAS RN

27206-35-5
Record name Disodium 3,3'-dipropanedisulfonate disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027206355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3,3'-dithiobis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanesulfonic acid, 3,3'-dithiobis-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3,3'-dithiobis[propanesulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 3,3'-DIPROPANEDISULFONATE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B802Q7NMRI
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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